(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide
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Overview
Description
This usually includes the compound’s systematic name, common name, and structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its potential reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
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- Application : (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
- Method : There have been a number of preparations published for the synthesis of imidazol-4-ones .
- Results : This compound has been used towards the total synthesis of a range of imidazol-4-one containing natural products .
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Benzo[e][1,2,4]triazinyl Radicals
- Application : Benzo[e][1,2,4]triazinyl, or Blatter radicals, are stable free radicals, first reported by Blatter in 1968. They are at the forefront of developing applications in functional materials .
- Method : Various methods have been developed to synthesise and customise Blatter radicals .
- Results : They have a growing list of applications including as sensors, spin labels, magnetic materials, liquid crystals and in polymer and small molecule synthesis .
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7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO)
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(4H)-Imidazol-4-ones in Proteasome Modulators
- Application : (4H)-Imidazol-4-ones are used in the synthesis of novel proteasome modulators .
- Method : Various methods have been developed for the synthesis of imidazol-4-ones, which are then used in the creation of these modulators .
- Results : These proteasome modulators have potential applications in the treatment of various diseases .
-
Benzo[e][1,2,4]triazinyl Radicals in Liquid Crystals
- Application : Benzo[e][1,2,4]triazinyl radicals, also known as Blatter radicals, have applications in the development of liquid crystals .
- Method : The properties of these radicals can be modified through simple substitution changes, allowing for a wide range of customizations .
- Results : These liquid crystals have potential applications in display technology .
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7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) in Energetic Materials
- Application : NPTO is an energetic structure with potential applications in the development of energetic materials .
- Method : The 1,2,3-triazine unit was introduced into the fused bicyclic skeleton to create NPTO .
- Results : The preparation of this compound contributes enormously to the development of energetic materials .
-
(4H)-Imidazol-4-ones in Proteasome Modulators
- Application : (4H)-Imidazol-4-ones are used in the synthesis of novel proteasome modulators .
- Method : Various methods have been developed for the synthesis of imidazol-4-ones, which are then used in the creation of these modulators .
- Results : These proteasome modulators have potential applications in the treatment of various diseases .
-
Benzo[e][1,2,4]triazinyl Radicals in Liquid Crystals
- Application : Benzo[e][1,2,4]triazinyl radicals, also known as Blatter radicals, have applications in the development of liquid crystals .
- Method : The properties of these radicals can be modified through simple substitution changes, allowing for a wide range of customizations .
- Results : These liquid crystals have potential applications in display technology .
-
7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) in Energetic Materials
- Application : NPTO is an energetic structure with potential applications in the development of energetic materials .
- Method : The 1,2,3-triazine unit was introduced into the fused bicyclic skeleton to create NPTO .
- Results : The preparation of this compound contributes enormously to the development of energetic materials .
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, and precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
(E)-2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(13-15-7-3-2-4-8-15)18(24)20-11-12-23-19(25)16-9-5-6-10-17(16)21-22-23/h2-10,13H,11-12H2,1H3,(H,20,24)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVRDJJZFDIRFT-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide |
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